molecular formula C19H19N3O3S B2688375 N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 443353-93-3

N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2688375
CAS RN: 443353-93-3
M. Wt: 369.44
InChI Key: VVEKIRJUHUBELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-46321 and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives of thioxoquinazolinone, closely related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds, including similar derivatives, have demonstrated broad-spectrum activity against various Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the potential of N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide derivatives in the development of new antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-Cancer and Cytotoxic Properties

Several studies have focused on the synthesis of quinazolinone-based derivatives for their potential use in cancer treatment. These compounds, including those related to the compound of interest, have shown promising cytotoxic activity against various human cancer cell lines. Their ability to inhibit key enzymes like VEGFR-2 and EGFR tyrosine kinases, which are crucial in cancer progression, highlights their potential as effective anti-cancer agents (Riadi et al., 2021).

Antioxidant and Anti-inflammatory Properties

Research has also been conducted on the antioxidant and anti-inflammatory activities of quinazolinone derivatives. These compounds have exhibited significant antioxidant activity, sometimes even higher than well-known antioxidants like ascorbic acid. In addition, certain derivatives have shown remarkable anti-inflammatory properties, comparable to standard drugs used in clinical settings (Tumosienė et al., 2020).

Herbicidal Applications

In the field of agriculture, derivatives of quinazolinone have been explored for their herbicidal activities. These compounds have been found to inhibit protoporphyrinogen oxidase, an important target in weed control. Some derivatives have shown promising results as potential herbicides for the control of broadleaf weeds in crops like rice (Luo et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)26/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEKIRJUHUBELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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